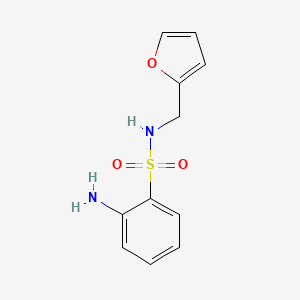

2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide

Overview

Description

“2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide” is a compound that belongs to the class of synthetic antimicrobial drugs known as sulfonamides . Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Synthesis Analysis

While specific synthesis details for this compound were not found, a related method involves the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation . This method uses 2-furoic acid, furfurylamine, and furfuryl alcohol .Molecular Structure Analysis

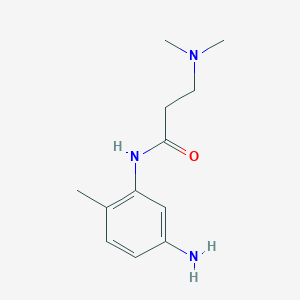

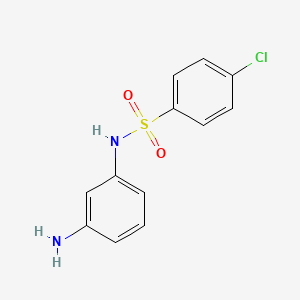

The molecular weight of “this compound” is 252.29 . Its IUPAC name is 2-amino-N-(2-furylmethyl)benzenesulfonamide . The InChI code is 1S/C11H12N2O3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8,12H2 .Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Its melting point is 50-51 degrees Celsius .Scientific Research Applications

2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide is widely used in scientific research, particularly in biochemical and physiological studies. It is a versatile compound that can be used to study a variety of biological processes, including enzyme activity, signal transduction, and cell signaling. It is also used in drug development, as it can be used to study the effects of various drugs on the body.

Mechanism of Action

Target of Action

Sulfonamides, a group of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides generally act by inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts crucial biochemical processes in the target organisms, leading to their eventual death or growth inhibition .

Biochemical Pathways

Based on the known targets of sulfonamides, it can be inferred that this compound likely affects the carbonic anhydrase and dihydropteroate synthetase pathways . The downstream effects of these disruptions would depend on the specific biological context but could include a decrease in intraocular pressure (in the case of carbonic anhydrase inhibition) or a decrease in bacterial folic acid synthesis (in the case of dihydropteroate synthetase inhibition) .

Result of Action

Based on the known actions of sulfonamides, it can be inferred that this compound likely leads to a decrease in intraocular pressure or a decrease in bacterial folic acid synthesis, depending on the target .

Advantages and Limitations for Lab Experiments

2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide has several advantages and limitations that must be taken into consideration when conducting experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective compound for use in experiments. Additionally, it is a versatile compound that can be used to study a variety of biological processes. However, it has some limitations, such as its relatively short half-life and its potential to cause side effects in some individuals.

Future Directions

There are several potential future directions for research involving 2-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development, as well as to identify new potential uses for the compound. Additionally, research could be done to explore ways to improve the synthesis of this compound, in order to make it more cost-effective and efficient. Finally, further research could be done to explore the potential side effects of the compound and to develop methods to mitigate or eliminate them.

Safety and Hazards

properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJSCNSPWZXPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine](/img/structure/B3316259.png)

![N-[4-(1-aminoethyl)phenyl]propanamide](/img/structure/B3316273.png)

![2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid](/img/structure/B3316280.png)

![[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316288.png)

![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide](/img/structure/B3316313.png)

![2-[Methyl(pyrazin-2-yl)amino]acetic acid](/img/structure/B3316325.png)